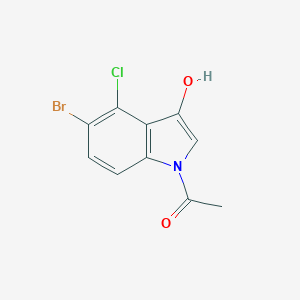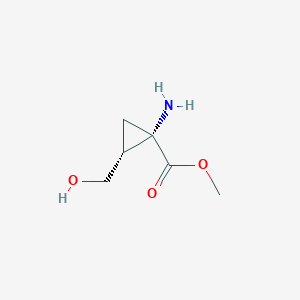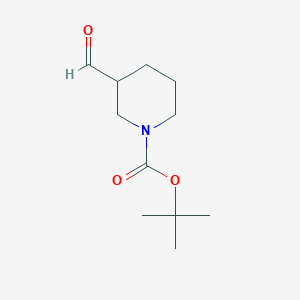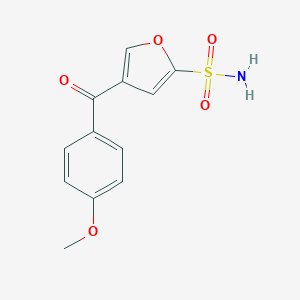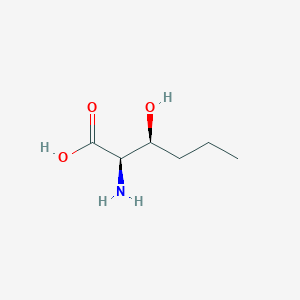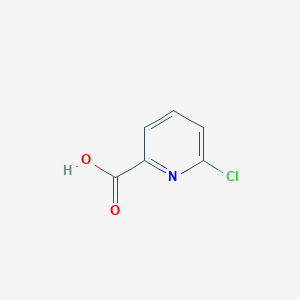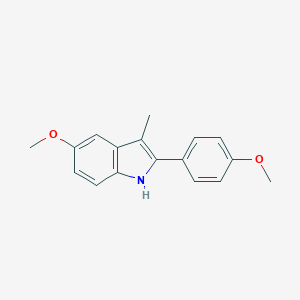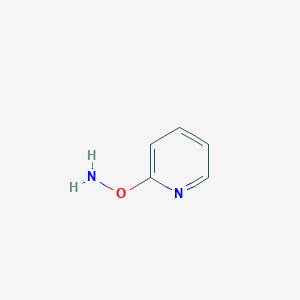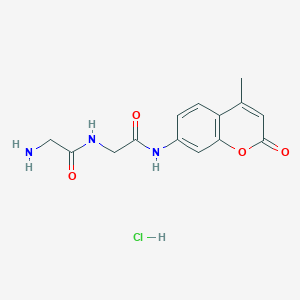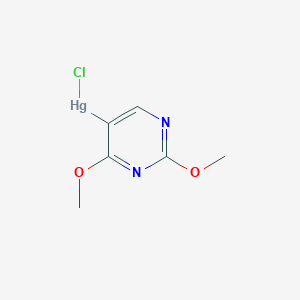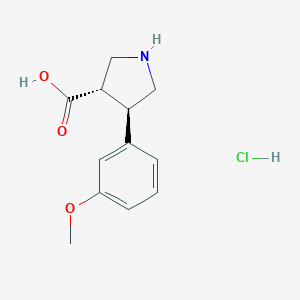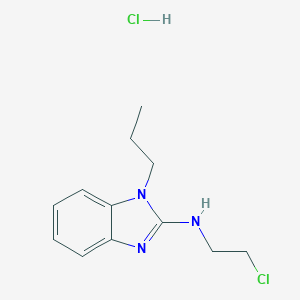
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride, also known as PCBC, is a chemical compound that has been extensively studied for its potential use as an anticancer agent. This compound is a member of the benzimidazole family of compounds, which have been shown to have a variety of biological activities, including antiviral, antifungal, and antitumor effects. In
Mecanismo De Acción
The mechanism of action of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride is not fully understood, but several studies have provided insights into its anticancer effects. 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and repair. Inhibition of DNA topoisomerase II leads to DNA damage and ultimately cell death. 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Efectos Bioquímicos Y Fisiológicos
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride can induce DNA damage, activate caspases, and inhibit the activity of several key enzymes involved in cancer cell proliferation. In vivo studies have shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride can reduce tumor growth and metastasis, and increase survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has several advantages and limitations for lab experiments. One of the main advantages is its potent anticancer effects, which make it a valuable tool for studying cancer biology. However, 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride also has several limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for research on 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride in animal models and humans. Additionally, further studies are needed to understand the mechanism of action of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride and to identify potential biomarkers for predicting response to treatment. Finally, there is a need for clinical trials to establish the safety and efficacy of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride in humans.
Métodos De Síntesis
The synthesis of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride involves a multistep process that begins with the reaction of 2-chloroethylamine hydrochloride with propylamine to form 1-propyl-2-(2-chloroethylamino)ethane. This intermediate compound is then reacted with benzimidazole to form 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride. The synthesis of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been optimized over the years, and several variations of the synthesis method have been reported in the literature.
Aplicaciones Científicas De Investigación
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has significant antitumor effects in animal models of cancer. 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been shown to induce apoptosis in cancer cells, which is a key mechanism by which anticancer agents exert their effects.
Propiedades
Número CAS |
111678-92-3 |
|---|---|
Nombre del producto |
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride |
Fórmula molecular |
C12H17Cl2N3 |
Peso molecular |
274.19 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-1-propylbenzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16ClN3.ClH/c1-2-9-16-11-6-4-3-5-10(11)15-12(16)14-8-7-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H |
Clave InChI |
PBAMUIKXAODGAR-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1NCCCl.Cl |
SMILES canónico |
CCCN1C2=CC=CC=C2N=C1NCCCl.Cl |
Otros números CAS |
111678-92-3 |
Sinónimos |
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




